molecular formula C20H21N3O3 B11257987 4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide

4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide

Cat. No.: B11257987
M. Wt: 351.4 g/mol
InChI Key: RMGFWIPWNPSNRW-UHFFFAOYSA-N
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Description

4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide is a complex organic compound with the molecular formula C23H24N4O4 This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the phthalazinone derivative. The final step involves the condensation of the phthalazinone derivative with benzoyl chloride in the presence of a base such as triethylamine to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide is unique due to its phthalazinone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-butoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C20H21N3O3/c1-2-3-12-26-15-10-8-14(9-11-15)19(24)21-13-18-16-6-4-5-7-17(16)20(25)23-22-18/h4-11H,2-3,12-13H2,1H3,(H,21,24)(H,23,25)

InChI Key

RMGFWIPWNPSNRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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